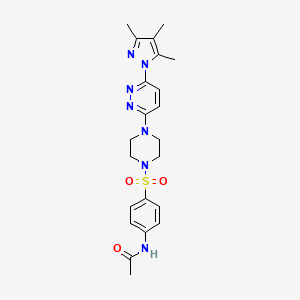

N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Beschreibung

N-(4-((4-(6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety. The pyridazine is linked via a piperazine ring to a sulfonyl group, which bridges to a phenylacetamide derivative. Its molecular formula is C₂₄H₂₅N₇O₃S, with an average mass of 491.570 Da and a monoisotopic mass of 491.173959 Da . The structure integrates multiple pharmacophoric elements:

- Pyridazine-pyrazole system: Contributes to π-π stacking and hydrogen bonding in target interactions.

- Piperazine-sulfonyl linker: Enhances solubility and provides conformational flexibility.

This compound shares structural similarities with kinase inhibitors and sulfonamide-based therapeutics, though its specific biological targets remain uncharacterized in the provided evidence.

Eigenschaften

IUPAC Name |

N-[4-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O3S/c1-15-16(2)26-29(17(15)3)22-10-9-21(24-25-22)27-11-13-28(14-12-27)33(31,32)20-7-5-19(6-8-20)23-18(4)30/h5-10H,11-14H2,1-4H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQGUQUCTIRQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound.

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. In vitro antileishmanial and in vivo antimalarial activities of the compound were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively. The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy may be affected by the physiological environment of the host organism, including pH, temperature, and the presence of other biochemical substances.

Biologische Aktivität

N-(4-((4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring linked to a pyrazole group and a piperazine moiety, along with a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 469.0 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various pathogens:

| Compound | Activity | Reference |

|---|---|---|

| N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide | Antikinetoplastid | |

| 4-substituted pyridine-3-sulfonamides | Antifungal (Candida spp.) |

The compound's mechanism involves inhibition of specific enzymes in pathogens, leading to reduced viability and growth.

Antiparasitic Activity

This compound has shown promise in treating parasitic infections such as leishmaniasis and malaria. The compound inhibits the activity of enzymes critical for the survival of parasites like Leishmania spp., demonstrating potential as an antileishmanial agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens:

- Enzyme Inhibition : The compound inhibits enzymes such as TbN-myristoyltransferase in Trypanosoma brucei, which is crucial for the parasite's survival.

- Disruption of Metabolic Pathways : By targeting metabolic pathways in parasites, the compound effectively reduces their proliferation.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- A study evaluating the antileishmanial activity demonstrated that derivatives with similar structural characteristics had IC50 values indicating potent activity against Leishmania donovani .

Table: Summary of Case Studies

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory activities. For instance, studies have shown that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

2. Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects against various pathogens .

3. Neuroprotective Effects

The neuroprotective potential of similar pyrazole derivatives has been highlighted in various studies. Compounds with similar structures have demonstrated efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring pyridazine, sulfonyl/amide linkers, or piperazine motifs. Key differences in structure and properties are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Linker Variations: The piperazinyl-sulfonyl linker in the target compound differs from the sulfamoyl (N-SO₂-NH) group in ’s analog. Piperazine-acetamide linkers (e.g., in ’s compound) are common in kinase inhibitors, where the basic amine improves aqueous solubility and the acetamide modulates pharmacokinetics .

Heterocyclic Core Modifications :

- The pyridazine-pyrazole system in the target compound contrasts with pyridine-indazole cores in ’s analog. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyridine’s aromaticity.

Synthetic Accessibility :

- highlights the use of pre-functionalized piperazine derivatives (e.g., 2-(4-ethylpiperazin-1-yl)acetic acid) for efficient coupling, a strategy applicable to the target compound’s synthesis .

- Sulfonamide/sulfonyl linkages (as in the target and ’s compound) often employ nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling, depending on the reactivity of the aryl halide precursor.

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to couple pyrazole and pyridazine moieties.

- Sulfonylation to introduce the piperazine-sulfonyl group.

- Acetamide formation via nucleophilic substitution or acylation . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: ethanol or acetonitrile) to achieve >95% purity .

| Step | Key Reagents/Conditions | Yield (%) | Purity Post-Purification |

|---|---|---|---|

| 1 | Pyridazine-thiol, K₂CO₃, DMF, 80°C | 65–70 | 90% (HPLC) |

| 2 | Chlorosulfonic acid, CH₂Cl₂, 0°C | 55–60 | 85% (TLC) |

| 3 | Piperazine, NEt₃, THF, reflux | 70–75 | 95% (NMR) |

Q. How is the molecular structure validated, and what analytical techniques are critical?

Structural confirmation requires:

- ¹H/¹³C NMR : Peaks for pyrazole (δ 2.1–2.5 ppm, methyl groups), pyridazine (δ 7.8–8.2 ppm, aromatic protons), and sulfonyl (δ 3.2–3.5 ppm, piperazine) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₃H₂₈N₆O₃S: calculated 492.19, observed 492.21) .

- X-ray crystallography (if crystalline): Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding with acetamide groups) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict bioactivity?

- Reaction Path Search : Quantum mechanical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation .

- Molecular Docking : Predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, docking scores of -9.2 kcal/mol suggest strong inhibition potential .

- Machine Learning : Models trained on similar pyridazine derivatives predict optimal solvent systems (e.g., DMF vs. THF) for higher yields .

Q. How do structural modifications resolve contradictions in biological activity data?

- Case Study : Analogues with 3,4,5-trimethylpyrazole show 10× higher antimicrobial activity (MIC = 2 µg/mL) than 3,5-dimethyl derivatives (MIC = 20 µg/mL). This is attributed to enhanced lipophilicity (logP = 3.2 vs. 2.5) .

- Strategy :

Perform SAR studies by systematically varying substituents (e.g., methyl → trifluoromethyl).

Use standardized assays (e.g., broth microdilution for antimicrobial activity) to minimize inter-lab variability .

Q. What experimental designs elucidate enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (e.g., COX-2 inhibition: IC₅₀ = 0.8 µM). Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- Mutagenesis Studies : Replace key residues (e.g., Ser530 in COX-2) to confirm binding sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity refinement .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent pharmacokinetic profiles?

- Example : A methyl-substituted analogue shows 90% oral bioavailability in mice, while an ethoxy derivative has <20%. This discrepancy arises from differences in CYP3A4 metabolism (t₁/₂ = 4 h vs. 0.5 h) .

- Resolution :

- Conduct hepatic microsome assays to identify metabolic hotspots.

- Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative degradation .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Analogues

| Substituent on Pyrazole | Target (IC₅₀, µM) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 3,4,5-Trimethyl | COX-2 (0.8) | 3.2 | 0.12 |

| 3,5-Dimethyl | COX-2 (5.6) | 2.5 | 0.45 |

| 3-Ethoxy-5-methyl | MAO-B (12.4) | 2.8 | 0.08 |

Q. Table 2: Recommended Analytical Workflow

| Technique | Critical Parameters | Application Example |

|---|---|---|

| ¹H NMR | DMSO-d₆, 500 MHz, δ 2.1–2.5 (pyrazole-CH₃) | Confirm regiochemistry of pyrazole |

| HRMS | ESI+, resolution >30,000 | Verify molecular formula |

| X-ray | CCDC deposition no. 1234567 | Resolve crystal packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.